6-Hydroxy-6-methyl-heptan-3-one
Overview
Description
6-Hydroxy-6-methyl-heptan-3-one is a small molecule that belongs to the class of organic compounds known as tertiary alcohols . These are compounds in which a hydroxy group, -OH, is attached to a saturated carbon atom .
Molecular Structure Analysis
The molecular formula of 6-Hydroxy-6-methyl-heptan-3-one is C8H16O2 . The average molecular weight is 144.2114 and the monoisotopic weight is 144.115029756 .Physical And Chemical Properties Analysis
The physical form of 6-Hydroxy-6-methyl-heptan-3-one is oil . The storage temperature is -10 .Scientific Research Applications
Organic Chemistry Synthesis :
- 6-Methyl-6 (or 5)-hepten-2-one, a compound related to 6-Hydroxy-6-methyl-heptan-3-one, has been synthesized through reactions involving 4-methyl-l-penten-3-ol acetate or 2-methyl-4-penten-2-ol acetate with acetaldehyde. This synthesis is notable for its application in the production of methyl heptenone, a compound of significant interest in organic chemistry (Saito, Tachibana, & Omichi, 1962).
Pharmacological Research :
- Research into the cardio-vascular effects of 2-Methylamino-6-hydroxy-6-methyl heptane, a structurally similar compound, revealed its potential in producing pressor effects and cardiac stimulation in dogs. The study provides insights into the pharmacological applications of related aliphatic amines (Walton & Brodie, 1949).
Chemical Engineering and Separation Techniques :
- Research on 1-Hexyl-3-methylimidazolium hexafluorophosphate (HMImPF6), a compound used in petrochemical extraction, demonstrates its effectiveness in removing heptane from its azeotropic mixture with ethanol. This study highlights the importance of certain chemical compounds in enhancing separation processes in chemical engineering (Pereiro, Tojo, Rodríguez, Canosa, & Tojo, 2006).
Materials Science and Electrophysics :
- Studies on the complex permittivity of heptanol isomers, including compounds similar to 6-Hydroxy-6-methyl-heptan-3-one, reveal their unique electrical properties. These findings are significant for understanding the electrical characteristics of various organic compounds and their applications in materials science (Vij, Scaife, & Calderwood, 1981).
Chiral Separation in Analytical Chemistry :
- The use of selectively methylated β-cyclodextrin derivatives in the chiral separation of dansylamino acids by capillary zone electrophoresis is another application area. This research is significant for the analytical separation of chiral compounds, which has widespread applications in pharmaceuticals and chemical analysis (Yoshinaga & Tanaka, 1994).
Safety And Hazards
Future Directions
A study has identified 6-Hydroxy-6-methyl-heptan-3-one as a mouse sex pheromone, and its levels showed similar patterns of changes with age, regardless of genetic background . This suggests potential future research directions in understanding the role of this compound in biological processes such as ageing and sexual behavior .
properties
IUPAC Name |
6-hydroxy-6-methylheptan-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O2/c1-4-7(9)5-6-8(2,3)10/h10H,4-6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGPMBONEKHYAHO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)CCC(C)(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70153855 | |
Record name | 6-Hydroxy-6-methyl-3-heptanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70153855 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Hydroxy-6-methyl-heptan-3-one | |
CAS RN |
123065-56-5 | |
Record name | 6-Hydroxy-6-methyl-3-heptanone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123065565 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-Hydroxy-6-methyl-3-heptanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70153855 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-hydroxy-6-methylheptan-3-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 6-HYDROXY-6-METHYL-HEPTAN-3-ONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G2CVU7ZB99 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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